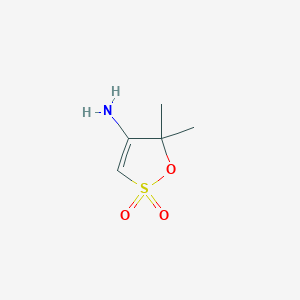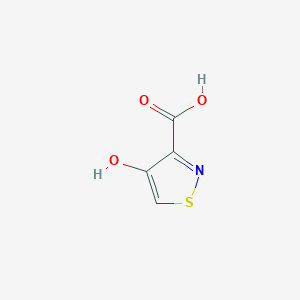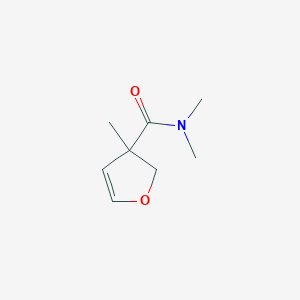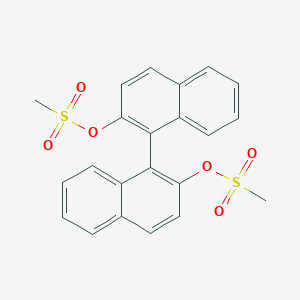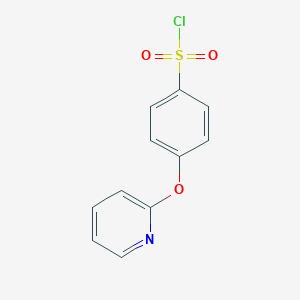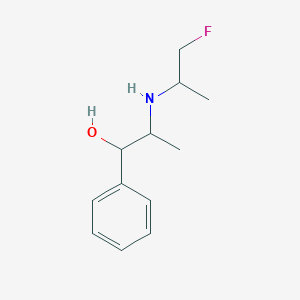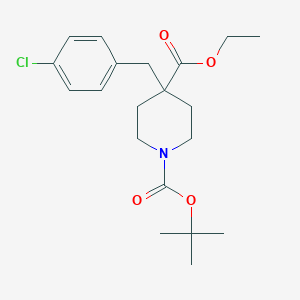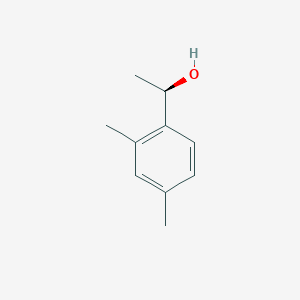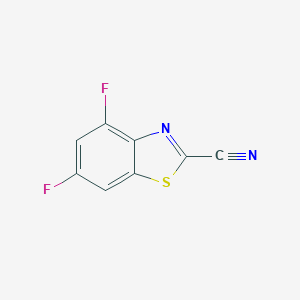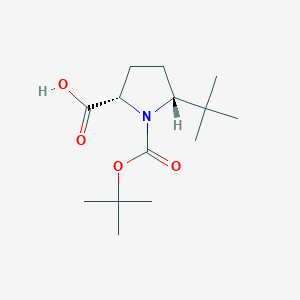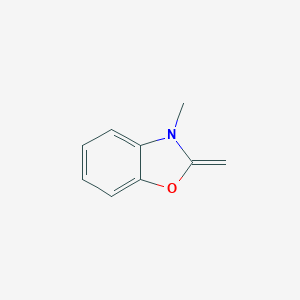
2,7-Dibromo-9,9-diphenyl-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-diphenyl-9H-fluorene is a chemical compound, which is a member of the aryl-fluorene family. It is a white, crystalline solid with a molecular weight of 379.03 g/mol and a melting point of 229-230 °C. This compound has a variety of applications in scientific research, including as a fluorescent labeling agent, a photophysical probe, and a building block for organic synthesis.
Scientific Research Applications
Photophysical Properties : Belfield et al. (2004) reported on the linear and two-photon photophysical properties of symmetrical diphenylaminofluorene-based materials, including 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene. They studied the structural characterization and photophysical properties such as linear absorption, quantum yields, single photon fluorescence, and two-photon absorption spectra in different solvents (Belfield et al., 2004).
Color-Tuning in Nanocrystal Composites : Kanelidis et al. (2011) synthesized arylamino-functionalized copolymers using 2,7-dibromo-9H-fluorene derivatives. They demonstrated the ability to tune the emission color of CdTe nanocrystal composites from red to white, highlighting the potential in organic–inorganic semiconductor composites (Kanelidis et al., 2011).
Excited-State Absorption and Anisotropy : Belfield et al. (2005) investigated the electronic structure and excited-state absorption properties of fluorene derivatives. This study provides insights into the nature of various electronic transitions of these derivatives, relevant for their high two-photon absorption (Belfield et al., 2005).
Merocyanine Dyes Based on Fluorene Derivatives : Kurdyukova et al. (2012) synthesized and studied the absorption spectra of merocyanine dyes derived from fluorene and its derivatives. They also performed quantum-chemical analysis to understand the electronic structure of these dyes (Kurdyukova et al., 2012).
Blue-Light-Emitting Devices : Tseng et al. (2005) developed a synthesis route for a fluorene-based polymer, demonstrating its application in stable organic blue-light-emitting devices. This highlights the potential of fluorene derivatives in the field of light-emitting diodes (Tseng et al., 2005).
Mesogenic Fluorene Derivative : Gupta et al. (2018) studied a new mesogenic compound containing the fluorene moiety, specifically focusing on its liquid crystalline behavior and polymorphism in the solid state (Gupta et al., 2018).
Mechanism of Action
Target of Action
2,7-Dibromo-9,9-diphenyl-9H-fluorene is primarily used as a precursor to a number of organic semiconducting polymers . It is also used in the synthesis of polymer semiconductors . The compound’s primary targets are therefore the organic semiconducting polymers and polymer semiconductors.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the synthesis of polymer semiconductors, leading to changes in their structure and properties.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic semiconducting polymers . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of polymer semiconductors with unique molecular structures .
Pharmacokinetics
Its physical properties, such as its melting point (279-281 °c) and boiling point (5203±500 °C predicted) , may influence its bioavailability in hypothetical biological systems.
Result of Action
The result of this compound’s action is the synthesis of organic semiconducting polymers and polymer semiconductors . These materials have a variety of applications, particularly in the field of electronics, where they are used in devices such as organic light-emitting diodes (OLEDs) .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPV) as well as a variety of hole transport materials for OLED devices .
Molecular Mechanism
It is known that this compound can serve as a precursor to a number of organic semiconducting polymers, suggesting that it may interact with other molecules in the process of forming these polymers .
Properties
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186259-63-2 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

